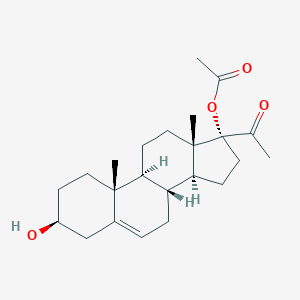
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, also known as SNAP-Butyl, is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of SNAP-Butyl to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide.
作用機序
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine releases nitric oxide through a process known as nitrosation. Nitric oxide is a free radical that can interact with various cellular components, including proteins, lipids, and nucleic acids. The interaction of nitric oxide with these components can lead to various biological effects, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biological effects of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine are primarily mediated through the release of nitric oxide. Nitric oxide is a potent vasodilator that can regulate blood pressure and blood flow. Nitric oxide also plays a crucial role in neurotransmission, where it acts as a signaling molecule between neurons. Additionally, nitric oxide is involved in the immune response, where it can regulate the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the biological effects of nitric oxide under controlled conditions. Additionally, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations associated with the use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments. One of the main limitations is that the release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is dependent on various factors, including pH, temperature, and the presence of other molecules. This can make it challenging to interpret the results of experiments using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine.
将来の方向性
There are several future directions for research involving (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. One potential direction is to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to develop new nitric oxide donors that can release nitric oxide under more controlled conditions. Finally, further research is needed to better understand the biochemical and physiological effects of nitric oxide on various systems and to develop new therapeutic strategies based on these effects.
Conclusion:
In conclusion, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide. The use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments has several advantages and limitations, and there are several future directions for research involving this compound.
合成法
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine can be synthesized by reacting (S)-2-benzyloxy-3-hydroxypropylamine with nitrous acid in the presence of butylamine. The reaction proceeds through a nitrosation process, resulting in the formation of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. The synthesis of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is widely used in scientific research to investigate the biological effects of nitric oxide. The controlled release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine allows researchers to study the physiological and biochemical effects of nitric oxide on various systems, including the cardiovascular, immune, and nervous systems. (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is also used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
153117-10-3 |
|---|---|
製品名 |
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC名 |
N-butyl-N-[(2S)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m0/s1 |
InChIキー |
XYWVCWLMHPTNBV-AWEZNQCLSA-N |
異性体SMILES |
CCCCN(C[C@@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
正規SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
同義語 |
N-NITROSO-N-(2-BENZYLOXY-3-HYDROXYPROPYL)BUTYLAMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




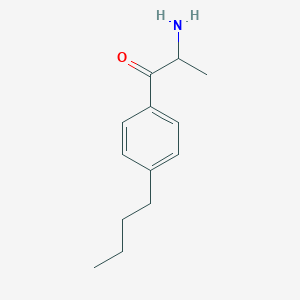
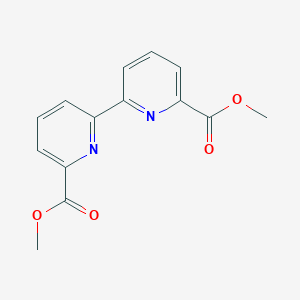
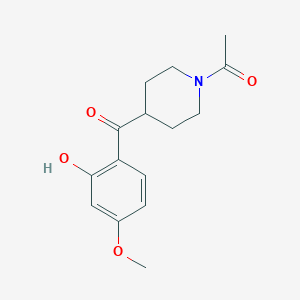
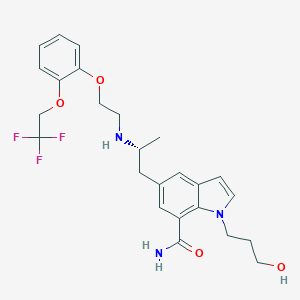

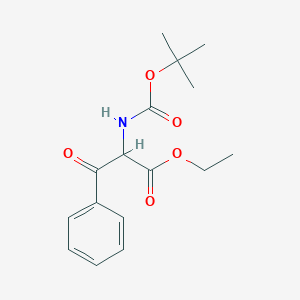
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
